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Compound of Interest

Compound Name: 3-Fluorobenzamide

Cat. No.: B1676559 Get Quote

This guide serves as a comprehensive technical resource for researchers, scientists, and drug

development professionals working with 3-Fluorobenzamide. It provides in-depth information

on its chemical identity, properties, synthesis, and applications, with a focus on practical, field-

proven insights and methodologies.

Introduction
3-Fluorobenzamide is a halogenated aromatic amide that has garnered significant attention as

a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry

and materials science.[1] The strategic incorporation of a fluorine atom at the meta-position of

the benzamide scaffold imparts unique physicochemical properties that can profoundly

influence molecular interactions, metabolic stability, and bioavailability.[2][3][4] This makes 3-
Fluorobenzamide a valuable precursor for the synthesis of a wide range of biologically active

molecules, including pharmaceuticals and agrochemicals.[1] Recent studies have highlighted

the role of benzamide derivatives as potential anti-tumor agents, further underscoring the

compound's relevance in drug discovery. This guide aims to provide a detailed overview of 3-
Fluorobenzamide, from its fundamental properties to its practical application in a laboratory

setting.

Section 1: Chemical Identity and Physicochemical
Properties
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Accurate identification and understanding of a compound's properties are foundational to its

effective use. 3-Fluorobenzamide is a white to off-white crystalline solid at room temperature.

[1]

Table 1.1: Core Identifiers and Properties of 3-Fluorobenzamide

Property Value Source(s)

CAS Number 455-37-8 [1][5][6][7]

Molecular Formula C₇H₆FNO [1][5][6]

Molecular Weight 139.13 g/mol [1][5][6][7]

IUPAC Name 3-fluorobenzamide N/A

Synonyms m-Fluorobenzamide [5]

Appearance
White to almost white

powder/crystal
[1]

Melting Point 129-132 °C [7][8][9]

Boiling Point 238.4 ± 23.0 °C (Predicted) [8]

Solubility
Soluble in ethanol, methanol,

and dimethylformamide
[8]

logP 0.91 - 0.92 [5][10]

SMILES NC(=O)c1cccc(F)c1 [7]

InChI Key
YPIGHNIIXYSPKF-

UHFFFAOYSA-N
[7][9]

Section 2: Synthesis and Purification
The most common and reliable laboratory synthesis of 3-Fluorobenzamide starts from 3-

fluorobenzoic acid. The methodology involves a two-step process: activation of the carboxylic

acid to a more reactive intermediate (an acyl chloride), followed by amidation.
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Experimental Protocol: Two-Step Synthesis from 3-
Fluorobenzoic Acid
This protocol describes a robust method for preparing 3-Fluorobenzamide with high purity.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

Principle: 3-Fluorobenzoic acid is converted to the more reactive 3-fluorobenzoyl chloride

using thionyl chloride (SOCl₂). A catalytic amount of N,N-dimethylformamide (DMF) is used

to facilitate the reaction.[11][12][13] This activation step is crucial as the direct amidation of a

carboxylic acid is generally slow and requires harsh conditions. Thionyl chloride is chosen for

its effectiveness and the convenient removal of byproducts (HCl and SO₂ gas).

Materials:

3-Fluorobenzoic acid (1.0 eq)

Thionyl chloride (SOCl₂) (1.5 - 2.0 eq)[12]

N,N-Dimethylformamide (DMF) (catalytic, ~2-3 drops)[12]

Anhydrous dichloromethane (DCM) or Toluene[11]

Procedure:

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add

3-fluorobenzoic acid.

Suspend the acid in anhydrous DCM.

Add a catalytic amount of DMF.

Slowly add thionyl chloride dropwise at room temperature under an inert atmosphere (e.g.,

nitrogen).

Heat the reaction mixture to reflux (approx. 40°C for DCM, 80°C for other solvents) for 2-3

hours.[12] The reaction should be performed in a fume hood to safely vent the HCl and

SO₂ gases produced.
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Monitor the reaction by TLC until the starting material is consumed.

After cooling to room temperature, remove the excess thionyl chloride and solvent under

reduced pressure. The resulting crude 3-fluorobenzoyl chloride is a liquid and can often be

used in the next step without further purification.[11][13]

Step 2: Amidation of 3-Fluorobenzoyl Chloride

Principle: The crude 3-fluorobenzoyl chloride is reacted with an ammonia source to form the

amide. An aqueous ammonia solution is a cost-effective and efficient nucleophile for this

transformation.

Materials:

Crude 3-fluorobenzoyl chloride (from Step 1)

Concentrated aqueous ammonia solution (25-30%)

Ice bath

Procedure:

Cool the concentrated aqueous ammonia solution in a beaker using an ice bath.

Slowly and carefully add the crude 3-fluorobenzoyl chloride dropwise to the cold, stirred

ammonia solution. This reaction is exothermic and the addition rate should be controlled to

maintain a low temperature.

A white precipitate of 3-Fluorobenzamide will form immediately.[14]

Continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the

reaction goes to completion.

Isolate the product by vacuum filtration, washing the solid with cold deionized water to

remove any ammonium salts.

Dry the product under vacuum. For higher purity, the crude product can be recrystallized

from an appropriate solvent system (e.g., ethanol/water).
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Workflow and Quality Control
A logical workflow ensures the synthesis is efficient and the final product meets the required

purity standards.

Synthesis & Purification

Quality Control
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Caption: Synthesis and Quality Control Workflow for 3-Fluorobenzamide.

Section 3: Applications in Drug Discovery
The benzamide moiety is a well-established pharmacophore that mimics the nicotinamide

portion of the NAD+ substrate, making it a key structural motif for enzyme inhibitors.[15] The

addition of a fluorine atom can significantly enhance the therapeutic potential of these

molecules.

The Role of the Fluorine Substituent
The introduction of fluorine into a drug candidate is a common strategy in medicinal chemistry

to modulate several key properties:[3]

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to

metabolic oxidation by cytochrome P450 enzymes. Placing fluorine at a potential site of
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metabolism can block this pathway, thereby increasing the drug's half-life.[2][16]

Binding Affinity: As the most electronegative element, fluorine can alter the electronic

distribution within a molecule.[3][4] This can lead to more favorable electrostatic interactions

with the target protein, enhancing binding affinity and potency.[2]

Physicochemical Properties: Fluorine substitution can lower the pKa of nearby basic groups,

which can improve membrane permeability and bioavailability by reducing the proportion of

the charged species at physiological pH.[3][4]

Application as a Precursor for PARP Inhibitors
A prominent application of benzamide scaffolds is in the development of Poly (ADP-ribose)

polymerase (PARP) inhibitors.[15][17] PARP enzymes are critical for the repair of single-strand

DNA breaks.[17] In certain cancers with deficiencies in other DNA repair pathways (like

BRCA1/2 mutations), inhibiting PARP leads to the accumulation of DNA damage and ultimately

cell death, a concept known as synthetic lethality.[15][17]

3-Aminobenzamide, a closely related analogue, is a well-characterized PARP inhibitor used

extensively in research to study DNA repair mechanisms.[18][19][20] 3-Fluorobenzamide
serves as a key precursor for more complex and potent PARP inhibitors, where the benzamide

core provides the necessary interaction with the enzyme's active site.[15]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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